molecular formula C5H4BrNOS B1612032 2-Bromo-1-(thiazol-5-yl)ethanone CAS No. 201470-17-9

2-Bromo-1-(thiazol-5-yl)ethanone

Cat. No. B1612032
M. Wt: 206.06 g/mol
InChI Key: ZKRUDPZDHZBPDZ-UHFFFAOYSA-N
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Description

2-Bromo-1-(thiazol-5-yl)ethanone is a chemical compound with the IUPAC name 2-bromo-1-(1,3-thiazol-5-yl)ethanone . It has a molecular weight of 286.97 and is a grey solid .


Synthesis Analysis

The synthesis of thiazole derivatives, including 2-Bromo-1-(thiazol-5-yl)ethanone, can be achieved through various methods. One such method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(thiazol-5-yl)ethanone is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

The thiazole ring in 2-Bromo-1-(thiazol-5-yl)ethanone has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

2-Bromo-1-(thiazol-5-yl)ethanone is a grey solid . More specific physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Activity

2-Bromo-1-(thiazol-5-yl)ethanone has been utilized in the synthesis of various biologically active compounds. For instance, its derivatives have shown potential as immunosuppressors and immunostimulators, with significant inhibitory effects on NO generation, and cytotoxicity against various cancer cell lines, including colon carcinoma and leukemia (Abdel‐Aziz et al., 2011). Moreover, microwave-assisted synthesis using this compound has led to the creation of imidazo[2,1-b]thiazole derivatives with antimicrobial and antimalarial activities (Vekariya et al., 2017).

Potential Anticancer Applications

In cancer research, derivatives of 2-Bromo-1-(thiazol-5-yl)ethanone have been explored for their antitumor activities. Some compounds synthesized from it have shown moderate effectiveness in suppressing the growth of kidney cancer cells and other cancer types (Potikha & Brovarets, 2020). Additionally, these compounds have been investigated for their fungicidal activities, suggesting a broad spectrum of potential applications in biological and pharmaceutical research (Bashandy et al., 2008).

Antimicrobial and Anticonvulsant Applications

Another area of interest is the synthesis of novel heterocycles with antimicrobial properties. Some derivatives of 2-Bromo-1-(thiazol-5-yl)ethanone have been found to exhibit both anticonvulsant and anti-inflammatory activities, comparable to selective COX-2 inhibitors (Dawood et al., 2006). This suggests its utility in the development of new therapeutic agents.

Safety And Hazards

The safety data sheet for 2-Bromo-1-(thiazol-5-yl)ethanone indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-(1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRUDPZDHZBPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599398
Record name 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(thiazol-5-yl)ethanone

CAS RN

201470-17-9
Record name 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MB Donald, KX Rodriguez, H Shay, PW Phuan… - Bioorganic & medicinal …, 2012 - Elsevier
Copper catalyzed azide-alkyne cycloaddition (CuAAC) chemistry is reported for the construction of previously unknown 5-(1H-1,2,3-triazol-1-yl)-4,5′-bithiazoles from 2-bromo-1-(thiazol…
Number of citations: 18 www.sciencedirect.com

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